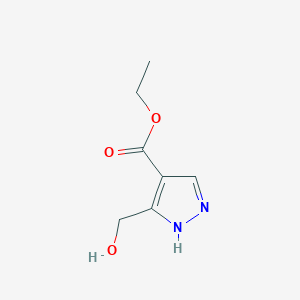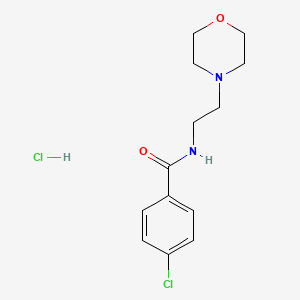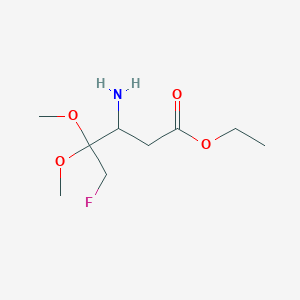
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a hydroxymethyl group at the 3-position and an ethyl ester group at the 4-position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient synthesis while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrazole-4-carboxylic acid ethyl ester.
Reduction: 3-hydroxymethyl-1H-pyrazole-4-carbinol.
Substitution: 3-bromo-1H-pyrazole-4-carboxylic acid ethyl ester.
Applications De Recherche Scientifique
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazole-4-carboxylic acid: Lacks the hydroxymethyl and ethyl ester groups, making it less versatile in chemical reactions.
3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and biological activity.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Has two methyl groups, which can lead to different steric and electronic effects.
Uniqueness
Ethyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both hydroxymethyl and ethyl ester groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-3-8-9-6(5)4-10/h3,10H,2,4H2,1H3,(H,8,9) |
Clé InChI |
NFGLWGJCTXHAOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NN=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Dichloro-benzo[c][1,8]naphthyridine](/img/structure/B8283612.png)


![6-Bromo-4-fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B8283634.png)




![2-{[(2-Chloropyridin-3-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8283674.png)





